[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine
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Overview
Description
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is an organic compound with a molecular formula of C9H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine typically involves the reaction of 1-methyl-1H-pyrrole with propan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with the pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-one, while reduction may produce this compound derivatives with different functional groups .
Scientific Research Applications
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-acetylpyrrole: Another pyrrole derivative with similar structural features but different functional groups.
2-Acetyl-1-methylpyrrole: A compound with a similar pyrrole core but different substituents.
N-Methyl-2-pyrrolidone: A structurally related compound with different chemical properties.
Uniqueness
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8(2)10-7-9-5-4-6-11(9)3/h4-6,8,10H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSQMWIMFRPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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